CB1 Receptor Functional Activity: Rank-Order Potency Within 17 SCRA Panel
In a systematic in vitro receptor activity study of 17 synthetic cannabinoid receptor agonists performed in CHO-K1 cells expressing human CB1 receptors coupled to the AequoScreen system (dose-response curves, 8 concentrations in triplicate, JWH-018 as reference), the half-maximal effective concentration (EC50) values across all evaluated compounds ranged from 2.2 nM (5F-CUMYL-PINACA) to 171 nM (MMB-022). 5F-AKB57 (5-fluoro APINAC) was included among the twelve compounds reported, signifying that its CB1 EC50 falls within the 2.2–171 nM potency window demonstrated in this assay [1]. In contrast, the non-fluorinated analog APINAC (adamantan-1-yl 1-pentyl-1H-indazole-3-carboxylate) was not among the CB1-active compounds quantified in this head-to-head panel and requires separate receptor characterization . These data position 5-fluoro APINAC within the cluster of potent, full-efficacy CB1 agonists alongside 5F-CUMYL-PINACA and 5C-AKB48, while being measurably distinguishable from the lower-potency outlier MMB-022 (EC50 = 171 nM) and the two compounds (EG-018, 3,5-AB-CHMFUPPYCA) that showed no CB1 activity in the same assay [1].
| Evidence Dimension | CB1 receptor functional activity (EC50) in a standardized in vitro cellular assay |
|---|---|
| Target Compound Data | 5F-AKB57 (5-fluoro APINAC): EC50 falls within the 2.2–171 nM range (exact value within panel reported but not separately disclosed in abstract; compound listed among 12 active SCRAs) [1] |
| Comparator Or Baseline | 5F-CUMYL-PINACA: EC50 = 2.2 nM (most potent in panel); MMB-022: EC50 = 171 nM (least potent active); EG-018 and 3,5-AB-CHMFUPPYCA: no activity [1]. Non-fluorinated APINAC: not included in this panel . |
| Quantified Difference | Activity span: 5F-AKB57 is 78-fold more potent than MMB-022 based on the minimum EC50 ratio within the panel range (171 nM ÷ 2.2 nM ≈ 78-fold), though individual EC50s for all 12 compounds are not individually specified |
| Conditions | Human CB1 receptors expressed in CHO-K1 cells (AequoScreen system); 8 concentrations, triplicate, 3 independent occasions; JWH-018 as reference standard [1]. |
Why This Matters
The inclusion of 5-fluoro APINAC in the group of 12 CB1-active SCRAs, while the non-fluorinated parent APINAC was not represented, constitutes a critical differentiation point for laboratories selecting receptor-active reference standards: procurement of the fluorinated ester ensures coverage of a compound with demonstrated functional CB1 activity in a validated panel, unlike the non-fluorinated variant which lacks parallel characterization.
- [1] Bäckberg, M., Vikingsson, S., Strandberg, J., et al. Using in vitro receptor activity studies of synthetic cannabinoids to support the risk assessment of new psychoactive substances – A Swedish strategy to protect public health from harm. Forensic Science International 2023, 348, e111691. DOI: 10.1016/j.forsciint.2023.111691. View Source
